molecular formula C14H33N5O4 B8508970 Einecs 302-933-1 CAS No. 94135-63-4

Einecs 302-933-1

Cat. No. B8508970
Key on ui cas rn: 94135-63-4
M. Wt: 335.44 g/mol
InChI Key: ADLPVBCBMDDLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04144123

Procedure details

692 Parts of tetraethylene pentamine (529 parts of tetraethylene pentamine and 113 parts of ethylene diamine) are dissolved in 300 (400) parts of water and mixed with 438 (584) parts of adipic acid. The temperature of the reaction solution rises to more than 100° C. The bottoms temperature is raised to from 160° to 170° C. over 6 hours with distillation of the water and is maintained at this value for about a further 7 hours. The amount of distillate produced during condensation is 383 parts (540 parts), the amine content of the distillate being 0.78 (1.34) milliequivalents per g. Condensation of the resin is stopped at an acid number of 10.0 (10.7), after which the resin is cooled, and, when the temperature has reached 140° C., 1,000 parts (1,050 parts) of water are added thereto. The properties of the products are as follows:
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 400 )
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
( 584 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 1.34 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
10.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][NH:10][CH2:11][CH2:12][NH2:13].[C:14]([OH:23])(=[O:22])[CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20]>O>[C:14]([OH:23])(=[O:22])[CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20].[NH2:13][CH2:12][CH2:11][NH:10][CH2:9][CH2:8][NH:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2][NH2:1] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNCCNCCNCCN
Name
( 400 )
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
( 584 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 1.34 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
10.0
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to more than 100° C
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at this value for about a further 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The amount of distillate produced during condensation
CUSTOM
Type
CUSTOM
Details
Condensation of the resin
TEMPERATURE
Type
TEMPERATURE
Details
after which the resin is cooled
CUSTOM
Type
CUSTOM
Details
has reached 140° C.

Outcomes

Product
Name
Type
Smiles
C(CCCCC(=O)O)(=O)O.NCCNCCNCCNCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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